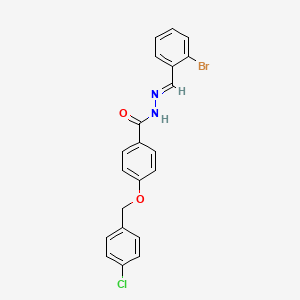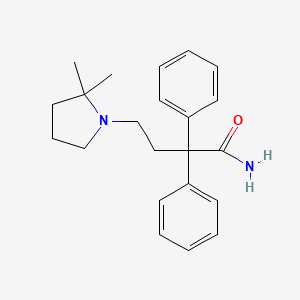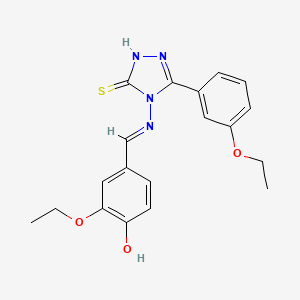![molecular formula C24H18BrClN4O4S B12011184 N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-Bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidro-2-quinazolinil]sulfanyl}acetohidrazida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye átomos de bromo, cloro y azufre, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(3-Bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidro-2-quinazolinil]sulfanyl}acetohidrazida típicamente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la preparación del derivado de quinazolinona, seguido de la introducción del grupo sulfanyl y la condensación final con el derivado de hidrazida. Las condiciones de reacción generalmente involucran el uso de solventes como etanol o metanol y catalizadores como ácidos o bases para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza. Esto incluye el uso de reactores a gran escala, condiciones controladas de temperatura y presión, y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(3-Bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidro-2-quinazolinil]sulfanyl}acetohidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados más simples.
Sustitución: Los átomos de bromo y cloro en el compuesto se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar que se formen los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
N'-[(E)-(3-Bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidro-2-quinazolinil]sulfanyl}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-Bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidro-2-quinazolinil]sulfanyl}acetohidrazida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a los efectos biológicos deseados. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(3-bromo-4-hidroxifenil)metilideno]-1,3-benzodioxol-5-carbohidrazida
- Otros derivados de quinazolinona con características estructurales similares
Singularidad
N'-[(E)-(3-Bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidro-2-quinazolinil]sulfanyl}acetohidrazida destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C24H18BrClN4O4S |
|---|---|
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H18BrClN4O4S/c1-34-20-11-14(10-18(25)22(20)32)12-27-29-21(31)13-35-24-28-19-5-3-2-4-17(19)23(33)30(24)16-8-6-15(26)7-9-16/h2-12,32H,13H2,1H3,(H,29,31)/b27-12+ |
Clave InChI |
OCEKJDSGFUNTEM-KKMKTNMSSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Br)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)


![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)





![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)
![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)

